(2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one
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Overview
Description
(2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one is an organic compound with the molecular formula C25H28O It is a derivative of cyclohexanone, characterized by the presence of two (4-methylphenyl)methylidene groups at positions 2 and 6, and a tert-butyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 4-tert-butylcyclohexanone with 4-methylbenzaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone: Similar in structure but lacks the tert-butyl group at position 4.
(2E,6E)-2,6-Bis(4-fluorophenyl)methylidene)cyclohexanone: Contains fluorine atoms instead of methyl groups on the phenyl rings.
Uniqueness
The presence of the tert-butyl group in (2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C26H30O |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C26H30O/c1-18-6-10-20(11-7-18)14-22-16-24(26(3,4)5)17-23(25(22)27)15-21-12-8-19(2)9-13-21/h6-15,24H,16-17H2,1-5H3/b22-14+,23-15+ |
InChI Key |
GTZKYGBEJDVTBS-HOFJZWJUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CC(C2)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CC(CC(=CC3=CC=C(C=C3)C)C2=O)C(C)(C)C |
Origin of Product |
United States |
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